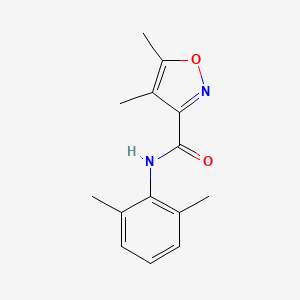
1-Methyl-1H-pyrazole-3-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
合成路线和反应条件
1-甲基-1H-吡唑-3-羧酸 (3-氯苯基氨基甲酰基)甲酯的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过肼与1,3-二酮在酸性或碱性条件下反应合成。
甲基化: 然后在碳酸钾等碱的存在下,用甲基碘对吡唑环进行1位甲基化。
羧化: 甲基化的吡唑在高压和高温下与二氧化碳反应引入羧酸基团,位于3位。
酯化: 羧酸在硫酸等强酸的存在下与甲醇酯化,形成甲酯。
氨基甲酰化: 最后,将酯与3-氯苯基异氰酸酯反应,形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及类似的步骤,但针对大规模合成进行了优化。这包括使用连续流动反应器,自动化系统以实现精确控制
化学反应分析
Types of Reactions
2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
- 2-(3-BROMOANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
- 2-(3-FLUOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
- 2-(3-METHOXYANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Uniqueness
2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to the presence of the 3-chloroanilino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its reactivity, stability, and potential biological activities.
属性
分子式 |
C13H12ClN3O3 |
|---|---|
分子量 |
293.70 g/mol |
IUPAC 名称 |
[2-(3-chloroanilino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-6-5-11(16-17)13(19)20-8-12(18)15-10-4-2-3-9(14)7-10/h2-7H,8H2,1H3,(H,15,18) |
InChI 键 |
WHKUTGFHQNLTHB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-N-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10951346.png)
![(1Z)-N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10951351.png)
![methyl {4-oxo-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-3(4H)-yl}acetate](/img/structure/B10951364.png)
![4-[1-(benzenesulfonyl)piperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951372.png)
![ethyl 4-methyl-2-{(2-methylpropyl)[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10951377.png)
![4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951399.png)
![1-{4-[({3-[(2-chloro-5-methylphenoxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10951405.png)
![6-Bromo-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylate](/img/structure/B10951409.png)
![N-[2-(dimethylamino)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10951413.png)
![ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B10951420.png)
![Ethyl 4-{[5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B10951433.png)
![Ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10951442.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethylthiophen-2-yl)methanone](/img/structure/B10951444.png)
